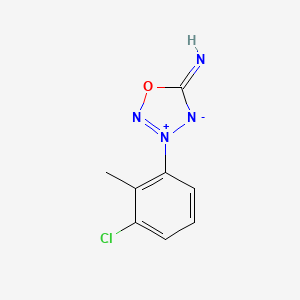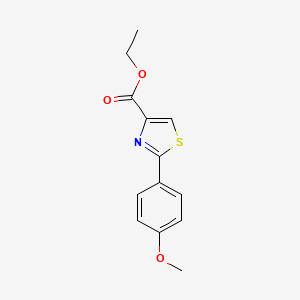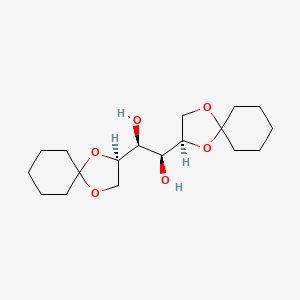
1,2:5,6-Di-O-cyclohexyliden-D-mannitol
Übersicht
Beschreibung
1,2:5,6-Di-O-cyclohexylidene-D-mannitol is a chemical compound that is extensively employed in the field of biomedicine . It showcases remarkable antiviral and antimicrobial traits, making it a promising contender for addressing diverse viral and bacterial infections .
Synthesis Analysis
The synthesis of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol involves the reaction of D-Mannitol with cyclohexanone in dimethyl sulfoxide in the presence of boron trifluoride etherate as a catalyst at room temperature . The reaction yields 1,2:5,6-Di-O-cyclohexylidene-D-mannitol quantitatively .Molecular Structure Analysis
The empirical formula of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol is C18H30O6 . Its molecular weight is 342.43 . The SMILES string representation of its structure is OC@@H[C@H]1COC2(CCCCC2)O1)[C@H]3COC4(CCCCC4)O3 .Chemical Reactions Analysis
The reaction of cyclohexanone diethyl acetal with D-mannitol yielded 1,2:5,6-Di-O-cyclohexylidene-D-mannitol quantitatively . From this compound, 2,3-O-cyclohexylidene-D-glyceraldehyde was obtained in a quantitative yield without racemization .Physical And Chemical Properties Analysis
1,2:5,6-Di-O-cyclohexylidene-D-mannitol has a melting point of 103-105 °C . Its optical activity is [α]20/D +5.8°, c = 3 in methylene chloride .Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Diese Verbindung zeigt bemerkenswerte antivirale und antimikrobielle Eigenschaften, was sie zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Virus- und Bakterieninfektionen macht .
Organische Synthese
Es dient als vielseitiges Reagenz in der organischen Synthese, vergleichbar mit 1,2:5,6-Diisopropyliden-D-mannitol, aber mit einer schwierigeren Diol-Schutzgruppe .
Chiraler Direktor in der asymmetrischen Synthese
Es wurde als chiraler Direktor in Mattesons asymmetrischer Homologisierung verwendet, einem Verfahren zur Herstellung chiraler Moleküle .
Ausgangsmaterial für Derivate
Es wird als Ausgangsmaterial für die Herstellung instabiler Derivate wie 2,3-O-Cyclohexyliden-D-glycerinaldehyd verwendet, die in hoch diastereoselektiven Additionsreaktionen eingesetzt werden .
Wirkmechanismus
Target of Action
It is known that this compound is extensively employed in the field of biomedicine .
Mode of Action
It is known to showcase remarkable antiviral and antimicrobial traits , suggesting it interacts with viral or bacterial components to inhibit their function.
Biochemical Pathways
Given its antiviral and antimicrobial properties , it can be inferred that it interferes with the life cycle of viruses or bacteria, affecting their ability to infect host cells or reproduce.
Result of Action
Given its antiviral and antimicrobial properties , it likely results in the inhibition of viral or bacterial growth and proliferation.
Eigenschaften
IUPAC Name |
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHMBZZFDLOTN-KLHDSHLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@H]([C@@H]([C@H]3COC4(O3)CCCCC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462825 | |
| Record name | 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76779-67-4 | |
| Record name | 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




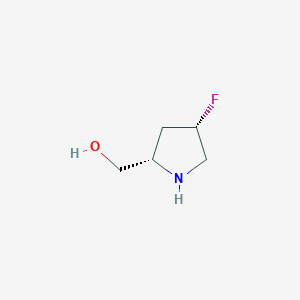
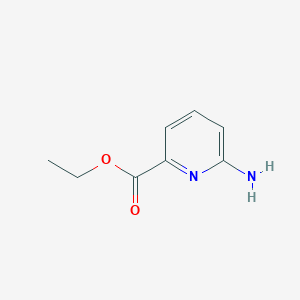

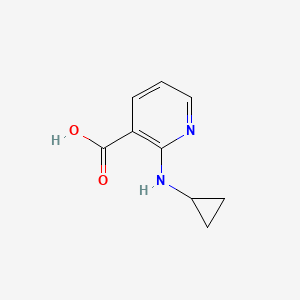

![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)





